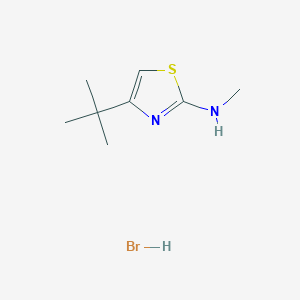![molecular formula C10H21NO2 B1394691 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine CAS No. 1219977-22-6](/img/structure/B1394691.png)
3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Übersicht
Beschreibung
3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine, also known as 3-E2EP, is a cyclic, nitrogen-containing compound that is used in a variety of scientific research applications. It is a useful compound due to its unique structure, which allows it to interact with a wide range of molecules. 3-E2EP has been used in a variety of laboratory experiments, including in the synthesis of other compounds, and it has been studied for its potential applications in drug design and development.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
In the field of crystallography, a study by M. Sathyanarayanan et al. (2008) explored the structure of a related compound, which involved the pyrrolidine ring. This research contributes to understanding the molecular configurations and interactions in similar pyrrolidine derivatives.
Antibacterial Activity
Research into pyrrolidine derivatives for antibacterial applications was conducted by J. Kim et al. (2006). They synthesized a series of compounds with a pyrrolidine moiety and tested their effectiveness against various bacteria, revealing insights into the potential medical applications of such compounds.
Corrosion Inhibition
A study by M. Bouklah et al. (2006) investigated the use of pyrrolidine derivatives as corrosion inhibitors for steel in acidic environments. Their findings are significant for industrial applications where corrosion resistance is crucial.
Stereoselective Synthesis
The work of S. Indumathi et al. (2007) focused on a stereoselective synthesis method using pyrrolidine. This research is important in the field of organic chemistry, particularly for the development of specific molecular configurations in drug development.
Quantum Chemical Analysis
M. Bouklah et al. (2012) conducted a quantum chemical analysis of substituted pyrrolidinones. This study is relevant for understanding the electronic properties of such compounds, which is essential in materials science and pharmaceutical research.
Eigenschaften
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-12-7-8-13-6-4-10-3-5-11-9-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEUANORCVUCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696405 | |
| Record name | 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine | |
CAS RN |
1219977-22-6 | |
| Record name | 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)

![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)










